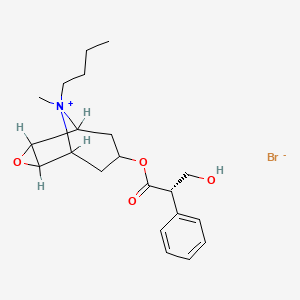
(-)-Scopolamine,n-Butyl-, bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butylscopolamine Bromide is an orally available bromide salt form of butylscopolamine, a quaternary ammonium derivative of the alkaloid scopolamine, with anticholinergic property. Upon oral administration, hyoscine butylbromide binds to and blocks muscarinic receptors located on postganglionic parasympathetic nerve endings and on smooth muscle cells. This blocks the activity of acetylcholine (Ach) and causes its antispasmodic effect in the gastrointestinal (GI), urinary, uterine, and biliary tracts. This agent may also facilitate radiologic visualization of the GI tract.
生物活性
(-)-Scopolamine, n-butyl-, bromide, commonly known as hyoscine butylbromide , is an anticholinergic agent primarily used for its antispasmodic properties. This compound is particularly effective in treating gastrointestinal spasms and other conditions associated with smooth muscle contractions. Its mechanism of action involves blocking muscarinic acetylcholine receptors, which prevents the contraction of smooth muscles in various organs.
Hyoscine butylbromide acts as a muscarinic antagonist , specifically targeting the M3 muscarinic receptors in the gastrointestinal tract. By inhibiting acetylcholine from binding to these receptors, the drug effectively reduces smooth muscle contraction and alleviates symptoms related to abdominal cramping and spasms .
Key Pharmacological Properties:
- Absorption : Very low oral bioavailability (0.25-0.82%).
- Peak Plasma Concentration : Achieved within 0.25-2 hours post-administration.
- Volume of Distribution : Approximately 128 liters.
- Half-life : Ranges from 1 to 5 hours.
- Elimination : Primarily through feces (69.7%), with minimal urinary excretion (4.4%) .
Clinical Applications
Hyoscine butylbromide is utilized in various clinical settings:
- Gastrointestinal Disorders : Effective in treating abdominal pain, esophageal spasms, and biliary colic.
- Management of Extrapyramidal Symptoms (EPS) : Recent case studies have demonstrated its efficacy in alleviating medication-induced EPS, showcasing its versatility beyond traditional applications .
- Palliative Care : A study indicated that prophylactic subcutaneous administration significantly reduced the occurrence of death rattle in end-of-life patients .
Case Studies
- Management of EPS :
- Palliative Care Study :
Adverse Effects
While hyoscine butylbromide is generally well-tolerated, it can cause several side effects due to its anticholinergic activity:
- Common effects include abdominal fullness, constipation, urinary retention, and blurred vision.
- Serious adverse events may include hypotension and myocardial infarction, particularly when used intravenously for premedication during procedures like colonoscopy .
Research Findings
Recent studies have explored the compound's pharmacokinetics and potential for misuse:
- A study investigated the formation of scopolamine from n-butyl-scopolammonium bromide when smoked, indicating a risk for anticholinergic syndrome among users .
Summary Table of Biological Activity
| Property | Details |
|---|---|
| Drug Class | Anticholinergic (Muscarinic antagonist) |
| Primary Action | Smooth muscle relaxation |
| Common Uses | Gastrointestinal spasms, palliative care |
| Mechanism of Action | Inhibition of acetylcholine at M3 receptors |
| Bioavailability | 0.25% - 0.82% |
| Half-life | 1 - 5 hours |
| Major Side Effects | Constipation, hypotension, tachycardia |
特性
分子式 |
C21H30BrNO4 |
|---|---|
分子量 |
440.4 g/mol |
IUPAC名 |
(9-butyl-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) (2S)-3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C21H30NO4.BrH/c1-3-4-10-22(2)17-11-15(12-18(22)20-19(17)26-20)25-21(24)16(13-23)14-8-6-5-7-9-14;/h5-9,15-20,23H,3-4,10-13H2,1-2H3;1H/q+1;/p-1/t15?,16-,17?,18?,19?,20?,22?;/m1./s1 |
InChIキー |
HOZOZZFCZRXYEK-BITHUKPRSA-M |
SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
異性体SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)[C@H](CO)C4=CC=CC=C4)C.[Br-] |
正規SMILES |
CCCC[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)C.[Br-] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















